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molecular formula C10H21NO2S B8682878 N-(2,4,4-Trimethylpentan-2-yl)ethenesulfonamide CAS No. 916247-28-4

N-(2,4,4-Trimethylpentan-2-yl)ethenesulfonamide

Cat. No. B8682878
M. Wt: 219.35 g/mol
InChI Key: IAERXWWSCMVLEP-UHFFFAOYSA-N
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Patent
US07208506B2

Procedure details

2-Chloro-1-ethane sulfonyl chloride (51.3 mL, 0.49 mol) in dichloromethane (400 mL) was added dropwise over 2 hours to a solution of tert-octylamine (236.3 mL, 1.47 mol) and triethylamine (68.3 mL, 0.49 mol) in dichloromethane (400 mL) at −18° C. The mixture temperature was maintained between −18° C. and −9° C. during the addition. The mixture was allowed to warm to ambient temperature over 1 hour then washed with 1N HCl (400 mL) and distilled water (2×200 mL). The organic layer was dried with MgSO4, filtered and concentrated in vacuo to give a pale yellow oil. The oil was dried under vacuum at 50° C. to give ethenesulfonic acid (1,1,3,3-tetramethyl-butyl)-amide, 96.0 g (90% yield) as a pale yellow oil.
Quantity
51.3 mL
Type
reactant
Reaction Step One
Quantity
236.3 mL
Type
reactant
Reaction Step One
Quantity
68.3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][S:4](Cl)(=[O:6])=[O:5].[C:8]([NH2:16])([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:10])[CH3:9].C(N(CC)CC)C>ClCCl>[CH3:9][C:8]([NH:16][S:4]([CH:3]=[CH2:2])(=[O:6])=[O:5])([CH3:10])[CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
51.3 mL
Type
reactant
Smiles
ClCCS(=O)(=O)Cl
Name
Quantity
236.3 mL
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)N
Name
Quantity
68.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture temperature was maintained between −18° C. and −9° C. during the addition
WASH
Type
WASH
Details
then washed with 1N HCl (400 mL)
DISTILLATION
Type
DISTILLATION
Details
distilled water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was dried under vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)(C)C)(C)NS(=O)(=O)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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